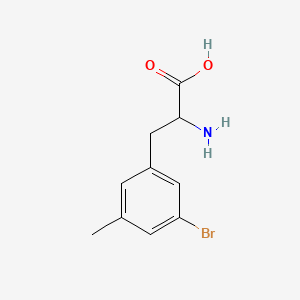

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid

Description

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid (CAS 603106-29-2) is a synthetic amino acid derivative featuring a propanoic acid backbone. The amino group is located on the second carbon, while the third carbon is substituted with a 3-bromo-5-methylphenyl group. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.11 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-bromo-5-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCUTWSDMBLHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307037 | |

| Record name | 3-Bromo-5-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603106-29-2 | |

| Record name | 3-Bromo-5-methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603106-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and propanoic acid groups. One common method involves the bromination of 3-methylphenylpropanoic acid using bromine in the presence of a catalyst. The resulting bromo derivative is then subjected to amination reactions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Compounds with reduced functional groups, such as dehalogenated products.

Substitution: Derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

Biochemical Applications

A. Enzyme Substrates and Inhibitors

This compound serves as a substrate for various enzymes involved in amino acid metabolism. Notably, it has been investigated for its role in the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. Studies indicate that the presence of bromine on the phenyl ring can influence the enzyme's activity, potentially enhancing substrate affinity due to electronic effects from the substituents .

B. Synthesis of Aryl-Amino Acids

The compound is utilized in the biocatalytic synthesis of aryl-amino acids through enzyme-catalyzed reactions. The substrate scope for PAL includes various substituted cinnamic acids, which can lead to the production of enantiopure amino acids. This application is particularly promising for synthesizing compounds with pharmaceutical relevance due to their chirality .

Medicinal Chemistry

A. Anticancer Research

Recent studies have highlighted the potential of brominated amino acids in anticancer therapies. The incorporation of bromine into amino acid structures has been shown to enhance biological activity against certain cancer cell lines. For instance, compounds similar to 2-amino-3-(3-bromo-5-methylphenyl)propanoic acid have demonstrated cytotoxic effects in vitro, suggesting a pathway for developing new anticancer agents .

B. Neuropharmacology

The compound's structural similarity to neurotransmitters positions it as a candidate for neuropharmacological studies. Its potential role as a modulator of neurotransmitter systems could pave the way for new treatments for neurological disorders such as depression and anxiety .

Plant Physiology

A. Stress Response Mechanisms

Research indicates that derivatives of this compound play a role in plant stress responses, particularly in secondary metabolite production. The enzyme PAL is crucial for synthesizing phenylpropanoids, which are vital for plant defense mechanisms against biotic and abiotic stresses. The modulation of PAL activity through compounds like this compound could enhance stress tolerance in crops .

B. Lignin Biosynthesis

The compound is involved in lignin biosynthesis pathways, essential for plant structural integrity and resistance to pathogens. By influencing PAL activity, this compound could facilitate increased lignin production, thereby improving mechanical support and disease resistance in plants .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical | Enzyme substrate for PAL | Enhances substrate affinity due to bromine |

| Medicinal Chemistry | Anticancer agent | Cytotoxic effects observed in cancer cells |

| Neuropharmacology | Neurotransmitter modulation | Potential treatment pathways for disorders |

| Plant Physiology | Stress response enhancement | Increases lignin production and stress tolerance |

Case Studies

Case Study 1: Enzyme Activity Enhancement

In a study assessing the effects of various brominated tyrosine derivatives on PAL activity, it was found that this compound significantly increased enzyme efficiency compared to non-brominated analogs. This suggests that halogenation can be a strategic modification for enhancing enzymatic reactions in metabolic pathways .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxicity of brominated amino acids against breast cancer cell lines. Results indicated that compounds structurally related to this compound exhibited significant growth inhibition, leading researchers to propose further investigation into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Effects: Halogen Position: Bromine at the 3-position (target compound) vs. Halogen Type: Chlorine (CAS 1056934-22-5) reduces molecular weight compared to bromine analogs but increases electronegativity. Methyl Group: The 5-CH₃ group in the target compound enhances lipophilicity compared to non-methylated analogs.

Stereochemistry: Enantiomers of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid (R and S configurations) highlight the importance of chirality in biological activity .

Pharmacokinetics: BMAA (2-Amino-3-(methylamino)-propanoic acid) exhibits low blood-brain barrier (BBB) permeability (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) for neurotoxicity .

Biological Activity

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an amino group, a bromine atom, and a propanoic acid moiety, which contribute to its reactivity and biological properties. The presence of the bromine atom and the methyl group on the phenyl ring enhances its chemical reactivity, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with specific enzymes or receptors in biological systems. These interactions can lead to:

- Enzyme Inhibition or Activation : The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, which is crucial for its potential therapeutic effects.

- Binding Affinity : Studies have shown that the compound can exhibit significant binding affinity towards specific targets, influencing its biological efficacy.

Biological Activities

The biological activities of this compound include:

- Antinociceptive Properties : In vivo studies demonstrated that related compounds exhibit antinociceptive effects in rodent models of neuropathic pain. These findings suggest that the compound could be beneficial in pain management therapies .

- Antimicrobial Activity : Preliminary investigations indicate potential antibacterial properties against various pathogens. Compounds with similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Some derivatives have been reported to inhibit cancer cell growth through mechanisms such as induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Antinociceptive Effects

In a study examining the antinociceptive effects of compounds related to this compound, researchers conducted tests on rodent models for neuropathic pain. Compounds demonstrated significant reductions in pain responses without inducing motor deficits, indicating a favorable safety profile .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial effects of structurally similar compounds against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other pathogens, suggesting strong antimicrobial potential .

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | MIC (mg/mL) |

|---|---|---|

| This compound | Antinociceptive | Not specified |

| Related Compound A | Antimicrobial against E. coli | 0.0048 |

| Related Compound B | Antimicrobial against Bacillus mycoides | 0.0098 |

| Related Compound C | Antitumor activity | IC50 = 4.29 ± 0.79 |

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research could focus on:

- Mechanistic Studies : Detailed studies on the mechanisms by which this compound interacts with biological targets.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings for pain management and antimicrobial therapies.

- Structural Modifications : Exploring modifications to enhance potency and selectivity for specific targets.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of halogenated α-amino acids like this compound typically involves multi-step protocols. A common approach includes:

- Step 1 : Condensation of substituted benzaldehyde derivatives with ethyl nitroacetate under basic conditions to form β-nitroacrylates.

- Step 2 : Reduction of the nitro group (e.g., using NaBH₄ or catalytic hydrogenation) to yield the corresponding amine.

- Step 3 : Hydrolysis of the ester group under acidic or basic conditions to generate the free carboxylic acid.

For example, in analogous syntheses (e.g., thiazole-containing α-amino acids), yields of 70–90% are achieved using NaBH₃CN in methanol for reductive amination steps . Reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of reducing agents significantly impact purity and yield.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Halogenated aromatic amino acids are sensitive to light and moisture. Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Handling : Use desiccants (e.g., silica gel) in storage vials. For long-term stability, lyophilize the compound and store in amber vials to minimize photolytic cleavage of the C-Br bond.

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis using biocatalysts?

Methodological Answer: Stereoselective synthesis can leverage immobilized enzymes (e.g., SwCNTNH₂-PAL ), which catalyze ammonia elimination or addition reactions. Key steps include:

- Biocatalyst Immobilization : Anchor phenylalanine ammonia-lyase (PAL) onto functionalized carbon nanotubes to enhance thermal stability and reusability.

- Batch Optimization : Conduct reactions at pH 8.5–9.0 and 25–30°C to maximize enantiomeric excess (e.g., >90% for L-isomers). Monitor reaction progress via HPLC with chiral columns .

Q. What strategies address discrepancies in spectral data during characterization?

Methodological Answer: Discrepancies in NMR or mass spectra (e.g., unexpected peaks or shifts) may arise from:

- Tautomerism : The bromo-methylphenyl group can exhibit resonance effects, altering chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Ion Clustering : In mass spectrometry, sodium adducts ([M+Na]⁺) may form. Compare with computational data (e.g., PubChem InChIKey: YDLVDMUKKCZZHI-UHFFFAOYSA-N) to validate molecular identity .

- Thermodynamic Validation : Cross-reference experimental enthalpy values (ΔrH°) with computational models (e.g., CIDC) to confirm reaction pathways .

Q. How can researchers analyze contradictory bioactivity results in enzyme inhibition assays?

Methodological Answer: Contradictions in IC₅₀ values or inhibition kinetics may stem from:

- Solvent Effects : DMSO (common solvent) can alter enzyme conformation. Use ≤1% DMSO in assays and include solvent-only controls.

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition type. For example, if the compound mimics phenylalanine, it may compete for PAL active sites .

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to measure binding affinities independently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.